tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl chloroformate and 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.
Reduction Reactions: Formation of the corresponding amines.
Scientific Research Applications
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]carbamate: Similar structure but with a cyano group instead of a methyl group on the pyrazole ring.
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the tert-butyl carbamate group provides distinct chemical properties that can be leveraged in various applications .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMRRGKNJJXBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NN1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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